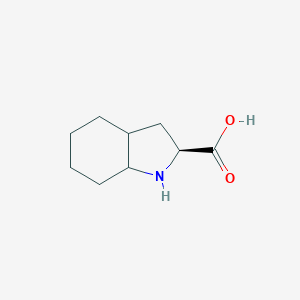
(2S)-Octahydroindole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2S)-Octahydroindole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2S)-Octahydroindole-2-carboxylic acid (Oic) is a non-coded α-amino acid notable for its bicyclic structure, which contributes to its unique biological properties. This compound has garnered attention in medicinal chemistry due to its ability to enhance the stability and bioavailability of peptides. This article explores the biological activity of Oic, supported by various research findings and case studies.
Structural Characteristics
- Chemical Formula : C9H15NO2
- Molecular Weight : 169.22 g/mol
- Melting Point : 275-277 °C
- Density : 1.1 g/cm³
- LogP : 0.98 (indicating moderate lipophilicity)
The bicyclic structure of Oic allows it to introduce rigidity into peptide backbones, similar to proline. This conformational constraint is beneficial for enhancing the pharmacological properties of peptides, such as their resistance to enzymatic degradation and improved receptor selectivity .
1. Peptide Drug Development
Oic has been incorporated into various peptide sequences to improve their therapeutic potential. For instance, it has been used as a surrogate for proline in the design of bradykinin B2 receptor antagonists, which have shown promise in cancer treatment due to enhanced stability against proteolytic enzymes .
2. Antihypertensive Agents
Oic is a key intermediate in the synthesis of several angiotensin-converting enzyme (ACE) inhibitors, such as perindopril and trandolapril, which are crucial for managing hypertension . The incorporation of Oic into these drugs has been linked to improved pharmacokinetic profiles.
3. Antithrombotic Properties
Research indicates that octahydroindole-2-carboxylic acid derivatives are part of marine natural products with significant antithrombotic activity, suggesting potential applications in cardiovascular disease management .
Case Study 1: Bradykinin B2 Antagonists
In a study focusing on the development of orally available bradykinin B2 antagonists, Oic was successfully integrated into peptide structures, resulting in compounds with enhanced resistance to enzymatic degradation and improved anti-cancer activity. The modifications led to a significant increase in bioavailability compared to traditional peptides .
Case Study 2: HIV-1 Integrase Inhibitors
Recent investigations into indole-2-carboxylic acid derivatives highlighted the potential of Oic-related compounds as HIV-1 integrase inhibitors. The binding analysis demonstrated that these compounds could chelate essential magnesium ions in the integrase active site, leading to effective inhibition of viral replication with IC50 values as low as 0.13 µM .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Oic Derivative 1 | 0.13 | Integrase inhibition via magnesium chelation |
| Oic Derivative 2 | 0.39 | Enhanced binding through π–π stacking interactions |
| Parent Compound | 3.11 | Baseline inhibition activity |
Eigenschaften
IUPAC Name |
(2S)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6?,7?,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-RRQHEKLDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C[C@H](N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436650 |
Source


|
| Record name | (2S)-Octahydroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186194-75-2 |
Source


|
| Record name | (2S)-Octahydroindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














